- Phase-managed organic synthesis. 2. A new polymer-assisted synthesis of acid anhydridesTetrahedron Letters, 1986, 27(41), 4933-6,
Cas no 93-97-0 (Benzoic anhydride)
Benzoic anhydride, white prismatic crystal, soluble in alcohol and ether; Chloroform; Propanol; Uronic acid; Benzene; It is almost insoluble in water. It is stable to water and cold alkali, and can be hydrolyzed by boiling alkali metal carbonates and caustic soda< Br>
Benzoic anhydride structure
Benzoic anhydride Properties
Names and Identifiers
-
- Benzoic anhydride
- benzoyl benzoate
- Benzoic acid, anhydride (9CI)
- Benzoic anhydride (8CI)
- Benzoyl anhydride
- Bis(phenylcarbonyl)ether
- NSC 37116
- Benzoic anhydride,98%
- +Expand
-
- MFCD00003073
- CHIHQLCVLOXUJW-UHFFFAOYSA-N
- 1S/C14H10O3/c15-13(11-7-3-1-4-8-11)17-14(16)12-9-5-2-6-10-12/h1-10H
- O=C(C1C=CC=CC=1)OC(C1C=CC=CC=1)=O
- 516726
Computed Properties
- 226.06300
- 0
- 3
- 4
- 226.062994
- 17
- 245
- 0
- 0
- 0
- 0
- 0
- 1
- 3.2
- nothing
- 0
- 43.4
Experimental Properties
- 2.68380
- 43.37000
- 1092
- nD15 1.57665
- 0.01 g/L
- 158°C/1mmHg(lit.)
- 38-42 °C (lit.)
- Fahrenheit: 235.4 ° f
Celsius: 113 ° c - 2684
- 0.01g/l (experimental)
- White prismatic crystals. Sensitive to moisture.
- Soluble in ethanol, chloroform, acetone, ethyl acetate, benzene, toluene, xylene, ether, glacial acetic acid and acetic anhydride, slightly soluble in petroleum ether, almost insoluble in water. It is stable in aqueous solution and cold alkaline solution.
- Moisture Sensitive
- 1.199 g/mL at 25 °C(lit.)
Benzoic anhydride Security Information
- GHS05 GHS07
- 3
- 5.1
- S26-S39-S37/39
- I; II; III
- R36/37/38
- Xi
- NONH for all modes of transport
- H315,H318,H335
- P261,P280,P305+P351+P338
- warning
- 0-10°C
- 37/38-41
- Danger
- Yes
- 10-21
Benzoic anhydride Customs Data
- 4002191900
-
China Customs Code:
4002191900
Benzoic anhydride Price
Benzoic anhydride Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Divinylbenzene-4-vinylpyridine copolymer Solvents: Dichloromethane
Reference
Synthetic Circuit 2
Synthetic Circuit 3
Synthetic Circuit 4
Synthetic Circuit 5
Reaction Conditions
1.1 Solvents: Toluene ; 100 atm, rt; 2 h, 260 - 270 °C
Reference
- Transition Metal Catalyst-Free and Radical Initiator-Free Carbonylation of Aryl IodidesIndustrial & Engineering Chemistry Research, 2016, 55(17), 4830-4835,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Di-tert-butyl dicarbonate Catalysts: Magnesium chloride Solvents: Tetrahydrofuran ; 1.5 h, rt
Reference
- Reaction of dicarbonates with carboxylic acids catalyzed by weak lewis acids: general method for the synthesis of anhydrides and estersSynthesis, 2007, (22), 3489-3496,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Potassate(1-), aqua(nitrato-κO,κO′)bis[(2-pyridinecarboxylato-κN1,κO2)cuprate]bi… Solvents: Acetonitrile ; 20 min, 80 °C
Reference
- Catalytic C-H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal-Organic FrameworksACS Omega, 2021, 6(20), 13240-13259,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Triethylamine , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 0 °C → 25 °C; 5 min, 25 °C
Reference
- Acid anhydrides and the unexpected N,N-diethylamides derived from the reaction of carboxylic acids with Ph3P/I2/Et3NTetrahedron Letters, 2016, 57(3), 325-328,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: 2,6-Lutidine , Carbon tetrabromide Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Dimethylformamide ; 12 h, 25 - 30 °C
Reference
- Synthesis of symmetric anhydrides using visible light-mediated photoredox catalysisOrganic & Biomolecular Chemistry, 2012, 10(23), 4509-4511,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Benzyltriethylammonium chloride Solvents: Toluene ; 3 h, reflux
Reference
- Reaction of chlorides of phosphoric, sulfonic, and carboxylic acids on solid potassium carbonate surface under PTC circumstancesHeteroatom Chemistry, 2004, 15(6), 447-450,
Synthetic Circuit 11
Synthetic Circuit 12
Reaction Conditions
1.1 Catalysts: Trichloroisocyanuric acid Solvents: Dichloromethane ; 1 - 2 min, rt; rt → 0 °C
1.2 0 °C
1.3 Reagents: Triethylamine ; 0 °C; rt
1.2 0 °C
1.3 Reagents: Triethylamine ; 0 °C; rt
Reference
- Anhydrides from aldehydes or alcohols via oxidative cross-couplingNew Journal of Chemistry, 2017, 41(3), 931-939,
Synthetic Circuit 13
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ; rt → 70 °C; 1 h, 70 °C
1.2 Reagents: Pyridine Solvents: Toluene ; 0 °C
1.3 20 °C; 2 h, reflux
1.2 Reagents: Pyridine Solvents: Toluene ; 0 °C
1.3 20 °C; 2 h, reflux
Reference
- Organocatalytic Desymmetrisation of Fittig's Lactones: Deuterium as a Reporter Tag for Hidden RacemisationSynthesis, 2019, 51(5), 1263-1272,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Di-tert-butyl dicarbonate Catalysts: Magnesium carbonate hydroxide Solvents: Tetrahydrofuran ; 25 °C; 24 h, 25 °C
Reference
- Preparation of carboxylic acid anhydride by catalytic reaction of dihydrocarbyl dicarbonate and carboxylic acid, and preparation of carboxylic acid ester from the same and alcohol, World Intellectual Property Organization, , ,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Triphenylphosphine , Iodine Solvents: Dichloromethane ; 5 min, 0 °C
1.2 Reagents: Triethylamine ; 5 min, 0 °C
1.3 Reagents: Benzylamine ; 0 °C → rt; 10 min, rt
1.2 Reagents: Triethylamine ; 5 min, 0 °C
1.3 Reagents: Benzylamine ; 0 °C → rt; 10 min, rt
Reference
- Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2RSC Advances, 2015, 5(33), 25789-25793,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Triphosgene Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ; 2.5 h, 50 °C; 0.5 h, 50 °C
Reference
- An efficient method for preparation of acyl chlorides and symmetrical anhydrides from carboxylic acids with BTC/DMFJournal of the Chemical Society of Pakistan, 2012, 34(4), 1003-1006,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Pyridine , Methanesulfonyl chloride Solvents: Toluene ; 4 h, rt
1.2 Reagents: 1-Butyl-3-methylimidazolium hexafluorophosphate , 1-(Carboxymethyl)-3-methylimidazolium tetrafluoroborate ; 30 min, rt
1.2 Reagents: 1-Butyl-3-methylimidazolium hexafluorophosphate , 1-(Carboxymethyl)-3-methylimidazolium tetrafluoroborate ; 30 min, rt
Reference
- Carboxyl-functional ionic liquids as scavengers: case studies on benzyl chloride, amines, and methanesulfonyl chlorideJournal of Combinatorial Chemistry, 2006, 8(5), 636-638,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Dabco ; 6 min, rt
Reference
- An efficient and simple procedure for preparation of esters and anhydrides from acid chlorides in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) under solvent-free conditionsSynthetic Communications, 2002, 32(1), 23-30,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: 1,1′-Oxalyldi(imidazole) Solvents: Acetonitrile
1.2 Reagents: Methanesulfonic acid Solvents: Acetonitrile
1.2 Reagents: Methanesulfonic acid Solvents: Acetonitrile
Reference
- A convenient one-stage synthesis of carboxylic acid anhydrides using 1,1'-oxalyldiimidazoleChemical & Pharmaceutical Bulletin, 1987, 35(3), 1262-5,
Synthetic Circuit 21
Reaction Conditions
1.1 Reagents: Thionyl chloride , Pyridine, 4-ethenyl-, polymer with diethenylbenzene and 1-ethenyl-4-ethylbenzene Solvents: Dichloromethane
Reference
- Phase-managed organic synthesis. 3. Symmetrical anhydrides from carboxylic acids via polymer-assisted reactionTetrahedron Letters, 1986, 27(41), 4937-40,
Benzoic anhydride Raw materials
- Benzaldehyde
- Sodium 4-fluorobenzoate
- Iodobenzene
- Benzoic acid
- 2-Methylpropanoic acid
- 2,5-Diphenyloxazole
- Benzoyl chloride
Benzoic anhydride Preparation Products
Benzoic anhydride Suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier
(CAS:93-97-0)
SFD1078
in Stock
25KG,200KG,1000KG
99%
Wednesday, 11 December 2024 17:02
Benzoic anhydride Related Literature
-
Yen-Sen Liao,Chien-Fu Liang Org. Biomol. Chem. 2018 16 1871
-
2. Novel aluminium exchanged dodecatungstophosphoric acid supported on K-10 clay as catalyst: benzoylation of diphenyloxide with benzoic anhydrideManishkumar S. Tiwari,Ganapati D. Yadav RSC Adv. 2016 6 49091
-
3. Organic chemistry
-
Mieko Arisawa,Saori Tanii,Masahiko Yamaguchi Chem. Commun. 2014 50 15267
-
Kevin Hares,Dennis Vogelsang,Charlotte S. Wernsd?rfer,Dennis Panke,Dieter Vogt,Thomas Seidensticker Catal. Sci. Technol. 2022 12 3992
-
6. 496. Kinetics and mechanism of aromatic nitration. Part V. Nitration by acyl nitrates, particularly by benzoyl nitrateV. Gold,E. D. Hughes,C. K. Ingold J. Chem. Soc. 1950 2467
-
Abdallah G. Mahmoud,M. Fátima C. Guedes da Silva,Armando J. L. Pombeiro Dalton Trans. 2021 50 6109
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8. Reactions of carbonyl compounds in basic solutions. Part 12. The mechanism of the alkaline hydrolysis of 3-substituted phenyl 2-acetyl- and 2-benzoyl-benzoatesFredrick Anvia,Keith Bowden J. Chem. Soc. Perkin Trans. 2 1990 1805
-
Kazushi Arata Green Chem. 2009 11 1719
-
10. On the mechanism of peracid oxidation of α-diketones to acid anhydrides: an 17O and 18O isotope studyPaul M. Cullis,John R. P. Arnold,Michael Clarke,Rachel Howell,Miguel DeMira,Matthew Naylor,Dave Nicholls J. Chem. Soc. Chem. Commun. 1987 1088
93-97-0 (Benzoic anhydride) Related Products
- 93-89-0(Ethyl benzoate)
- 94-08-6(Ethyl 4-methylbenzoate)
- 99-36-5(Methyl 3-methylbenzoate)
- 99-75-2(Methyl 4-methylbenzoate)
- 120-51-4(Benzyl benzoate)
- 1459-93-4(Dimethyl isophthalate)
- 1679-64-7(Mono-Methyl terephthalate)
- 1877-71-0(3-(Methoxycarbonyl)benzoic acid)
- 52178-50-4(Methyl 3-formylbenzoate)
- 120-61-6(Dimethyl terephthalate)
Recommended suppliers
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(CAS:93-97-0)Benzoic anhydride
99%
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